molecular formula C24H26N4O6 B11948791 Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate CAS No. 36020-64-1

Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate

Cat. No.: B11948791
CAS No.: 36020-64-1
M. Wt: 466.5 g/mol
InChI Key: BLSLWKRZMKQWFM-UHFFFAOYSA-N
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Description

Historical Context of Benzyloxycarbonyl-Protected Peptide Derivatives

The benzyloxycarbonyl (Cbz) protecting group, first introduced by Leonidas Zervas and Max Bergmann in the early 1930s, revolutionized peptide synthesis by enabling controlled elongation of peptide chains without racemization or undesired side reactions. Prior to this innovation, peptide chemists struggled to selectively protect amine functionalities, which often led to incomplete reactions or irreproducible yields. Zervas’s development of benzyl chloroformate (Cbz-Cl) as a reagent for introducing the Cbz group provided a solution to these challenges, marking the birth of the Bergmann-Zervas carbobenzoxy method.

The Cbz group’s utility stemmed from its ability to mask the nucleophilic and basic properties of amino groups through the formation of stable carbamate linkages. This protection was critical for the stepwise assembly of oligopeptides, as exemplified in the first synthesis of physiologically active peptides like oxytocin in the 1950s. The group’s removal via catalytic hydrogenation or HBr in acetic acid allowed for orthogonal deprotection strategies, though its sensitivity to harsh acidic conditions later motivated the adoption of tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups in modern solid-phase peptide synthesis.

Despite its gradual replacement by newer protecting groups, the Cbz moiety remains relevant in specialized applications. For instance, its stability under basic conditions makes it ideal for synthesizing peptides with acid-sensitive residues or for constructing branched architectures where selective deprotection is required. Contemporary adaptations, such as the use of scandium trifluoromethanesulfonate to catalyze Cbz group introduction in non-polar solvents, further underscore its enduring versatility.

Properties

CAS No.

36020-64-1

Molecular Formula

C24H26N4O6

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate

InChI

InChI=1S/C24H26N4O6/c1-33-23(31)20(11-17-12-25-19-10-6-5-9-18(17)19)28-22(30)14-26-21(29)13-27-24(32)34-15-16-7-3-2-4-8-16/h2-10,12,20,25H,11,13-15H2,1H3,(H,26,29)(H,27,32)(H,28,30)

InChI Key

BLSLWKRZMKQWFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Protection of Glycine Residues

The synthesis begins with the protection of glycine’s α-amino group. The Cbz group is introduced via reaction with benzyl chloroformate in the presence of a base such as sodium bicarbonate. For methyl N-[(benzyloxy)carbonyl]glycinate (Cbz-Gly-OMe), yields exceeding 90% are achieved under anhydrous conditions.

Coupling of Glycine Units

Activation of Cbz-Gly-OH is critical for subsequent couplings. Traditional methods employ carbodiimides like dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to suppress racemization. For example:

  • Cbz-Gly-Gly-OMe formation : Cbz-Gly-OH (1 equiv) and H-Gly-OMe·HCl (1.2 equiv) are reacted with DCC (1.1 equiv) and HOBt (1 equiv) in dichloromethane (DCM). Yields reach 78–83% with minimal epimerization (L/D > 99:1).

Incorporation of Tryptophan

The final coupling with tryptophan presents challenges due to steric hindrance. A study using BOP ((benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) as the coupling reagent achieved 74% yield for Cbz-Gly-Gly-Trp-OMe. Key parameters include:

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base : N,N-Diisopropylethylamine (DIEA) at 0°C to room temperature.

  • Reaction time : 4–6 hours.

Silatropic Activation for Enhanced Efficiency

A novel approach utilizes silylating agents to activate carboxyl groups. In this method:

  • Activation : Cbz-Gly-OH reacts with bis(trimethylsilyl)acetamide (BSA) to form a silyl ester.

  • Coupling : The silylated glycine reacts with H-Gly-OMe·HCl in THF, yielding Cbz-Gly-Gly-OMe in 74% yield within 8 hours.

  • Tryptophan incorporation : The same protocol is repeated with H-Trp-OMe, achieving 65–70% yield.

Advantages :

  • Reduced racemization (L/D > 99:1).

  • Avoids toxic byproducts (e.g., hexamethylphosphoramide).

Hypervalent Iodine-Mediated Coupling

Recent advances employ iodine-based reagents for peptide bond formation. For example, iodobenzene bis(acetate) (IBA-OBz) facilitates the coupling of Cbz-Gly-OH with H-Gly-OMe·HCl in acetonitrile, yielding 85% product. Key data:

ParameterValue
ReagentIBA-OBz (1.2 equiv)
BaseDMAP (1.5 equiv)
Temperature25°C
Yield85%
Epimerization<1%

This method is particularly effective for sterically hindered residues like tryptophan, achieving 72% yield in the final step.

Boric Acid-Catalyzed Condensation

A cost-effective industrial method uses boric acid as a catalyst:

  • Reaction setup : Cbz-Gly-OH (1 equiv), H-Gly-OMe·HCl (1.1 equiv), and boric acid (0.2 equiv) in toluene.

  • Conditions : Reflux at 110°C for 5 hours with azeotropic water removal.

  • Yield : 80–85% for Cbz-Gly-Gly-OMe.

For tryptophan coupling, the same protocol with H-Trp-OMe·HCl yields 70–75%.

Comparative Analysis of Methods

MethodYield (%)RacemizationCostScalability
Traditional (DCC/HOBt)78–83<1%HighModerate
Silatropic Activation74–85<1%MediumHigh
Hypervalent Iodine72–85<1%HighLow
Boric Acid Catalysis70–801–2%LowHigh

Key Findings :

  • Traditional methods remain reliable but generate toxic byproducts.

  • Silatropic activation offers scalability and reduced racemization.

  • Boric acid catalysis is economically viable for industrial applications.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance coupling efficiency for bulky residues like tryptophan.

  • Toluene is preferred for boric acid-catalyzed reactions due to azeotropic water removal.

Temperature Control

  • Low temperatures (0–5°C) minimize racemization during activation.

  • Room temperature is sufficient for hypervalent iodine-mediated couplings.

Protecting Group Compatibility

  • The Cbz group is stable under acidic and basic conditions but requires hydrogenolysis for removal .

Chemical Reactions Analysis

Types of Reactions

Methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the triazadodecan backbone can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of alcohols or amines from carbonyl groups.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis . This mechanism is similar to that of other known tubulin inhibitors like colchicine.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-[(Benzyloxy)carbonyl]glycine Methyl Ester

CAS RN: 1212-53-9 Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.22 g/mol Key Features:

  • Simplest Z-protected glycine derivative.
  • Lacks the glycylglycine and tryptophan moieties.
  • Used as a building block for short peptides.
    Applications : Found in SPPS for introducing glycine residues. Its low molecular weight and simplicity enhance reaction efficiency but limit versatility in complex peptide assembly .

Methyl N-[(Benzyloxy)carbonyl]glycylglycinate

CAS RN : 13437-63-3
Molecular Formula : C₁₃H₁₆N₂O₅
Molecular Weight : 280.28 g/mol
Key Features :

  • Contains a Z-protected glycylglycine backbone.
  • Missing the tryptophan residue, reducing hydrophobicity.
  • SMILES: COC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 .
    Applications : Intermediate for synthesizing longer peptides. The dipeptide structure improves binding specificity compared to single-glycine analogs but lacks aromatic interactions provided by tryptophan .

N-(Benzyloxycarbonyloxy)succinimide

CAS RN: 13139-17-8 Molecular Formula: C₁₂H₁₁NO₅ Molecular Weight: 249.21 g/mol Key Features:

  • Activating reagent for introducing Z groups.
  • Reactive succinimide ester facilitates efficient coupling to amines. Its role is orthogonal, focusing on protection rather than backbone elongation .

Comparative Analysis Table

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Application
Methyl N-[(Benzyloxy)carbonyl]glycylglycyltryptophanate - CₙHₓNₓOₓ ~300–400* Z group, glycylglycine, methyl ester Peptide drug discovery
N-[(Benzyloxy)carbonyl]glycine Methyl Ester 1212-53-9 C₁₁H₁₃NO₄ 223.22 Z group, methyl ester SPPS building block
Methyl N-[(Benzyloxy)carbonyl]glycylglycinate 13437-63-3 C₁₃H₁₆N₂O₅ 280.28 Z group, glycylglycine, methyl ester Intermediate for peptide elongation
N-(Benzyloxycarbonyloxy)succinimide 13139-17-8 C₁₂H₁₁NO₅ 249.21 Z-activating succinimide Amine protection reagent

*Exact molecular weight requires full structural confirmation.

Research Findings

  • Protection Strategy: The Z group in the target compound and its analogs provides stability against nucleophiles and bases but requires hydrogenolysis or mild acids for removal, unlike tert-butoxycarbonyl (Boc), which needs strong acids .
  • Bioactivity : The tryptophan residue enhances interactions with hydrophobic pockets in enzymes (e.g., proteases) compared to glycine or alanine-containing analogs .
  • Synthetic Efficiency: Glycylglycine derivatives show slower coupling kinetics than single-amino-acid analogs due to steric hindrance but improve peptide stability .

Biological Activity

Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C24H26N4O6
  • Molecular Weight : 466.5 g/mol
  • IUPAC Name : methyl 3-(1H-indol-3-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate
  • CAS Number : 36020-64-1

The compound features an indole moiety, a triazadodecan backbone, and a phenyl group, which contribute to its unique biological properties.

The primary mechanism of action for this compound involves its interaction with tubulin, a protein essential for cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This mechanism positions it as a candidate for anticancer therapy.

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit tubulin polymerization effectively, which is crucial for cancer cell proliferation. In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines, suggesting its utility in cancer treatment.

Cell Cycle Arrest

The compound's ability to induce cell cycle arrest has been documented in several studies. For instance, it has been observed that treatment with this compound leads to an accumulation of cells in the G2/M phase, which is indicative of disrupted mitosis. This effect is particularly relevant in cancer therapies where preventing cell division can slow tumor growth.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

  • In Vitro Studies : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced viability in human cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
  • Mechanistic Insights : Another research article explored the molecular pathways affected by this compound. It was found to activate pro-apoptotic signals while inhibiting anti-apoptotic pathways, leading to increased rates of programmed cell death.
  • Synergistic Effects : Research has also indicated that when used in combination with other chemotherapeutic agents, this compound can enhance therapeutic efficacy through synergistic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaMechanism of ActionNotable Activity
Methyl N-(benzyloxycarbonyl)glycinateC11H13NO4Inhibits enzyme activityAnti-inflammatory
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamideC20H22N2O5Modulates neurotransmitter releaseNeuroprotective

This compound stands out due to its specific combination of structural features that contribute to its anticancer properties.

Q & A

Q. What are the standard synthetic routes for Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate?

The synthesis involves sequential peptide coupling using activated esters (e.g., HOBt/DIC) or mixed anhydride methods. The benzyloxycarbonyl (Cbz) group protects the amine during glycine and tryptophan residue incorporation. Deprotection typically uses hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA). Reaction efficiency is monitored via TLC or HPLC, with stoichiometry optimized to minimize side products .

Q. How is the compound characterized to confirm structural integrity?

Characterization employs:

  • NMR (¹H, ¹³C) to verify backbone connectivity and stereochemistry.
  • HPLC for purity assessment (>95% typical for research-grade batches).
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF). Discrepancies in spectral data (e.g., split peaks in NMR) are resolved by repeating synthesis under inert atmospheres or using deuterated solvents to exclude moisture interference .

Q. What role does the benzyloxycarbonyl (Cbz) group play in the molecule’s stability and reactivity?

The Cbz group acts as a temporary amine protector, preventing undesired nucleophilic reactions during peptide elongation. Its stability under basic conditions allows selective deprotection without disrupting ester linkages. Comparative studies with analogs (e.g., fluorenylmethyloxycarbonyl, Fmoc) show Cbz offers superior resistance to β-elimination in glycine-rich sequences .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Response surface methodology (RSM) is used to model variables (temperature, solvent polarity, catalyst loading). For example, acetonitrile/water mixtures at 40°C improve coupling yields by 15% compared to DMF. Real-time monitoring via inline FTIR or Raman spectroscopy enhances reproducibility .

Q. What strategies are used to analyze interactions between this compound and biological targets?

  • X-ray crystallography resolves binding modes with enzymes (e.g., proteases).
  • Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd).
  • Computational docking (AutoDock Vina, Schrödinger Suite) predicts interaction hotspots, validated by mutational studies on target proteins .

Q. How are contradictions in spectral data resolved during structural validation?

Contradictions (e.g., unexpected NOEs in NMR) are addressed by:

  • 2D NMR (COSY, NOESY) to confirm through-space correlations.
  • Dynamic light scattering (DLS) to detect aggregation artifacts.
  • Isotopic labeling (¹⁵N-glycine) to trace backbone conformations .

Q. What computational methods elucidate the compound’s conformational dynamics?

  • Molecular dynamics (MD) simulations (AMBER, GROMACS) model solvation effects and torsional flexibility.
  • Density functional theory (DFT) calculates energy barriers for rotamer interconversion, correlating with experimental CD spectra .

Q. How are structural analogs designed to study structure-activity relationships (SAR)?

  • Bioisosteric replacement : Swapping tryptophan with fluorinated indole derivatives alters hydrophobic interactions.
  • Fragment-based screening identifies critical moieties (e.g., glycylglycine’s hydrogen-bonding capacity).
  • Free-Wilson analysis quantifies contributions of substituents to bioactivity .

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